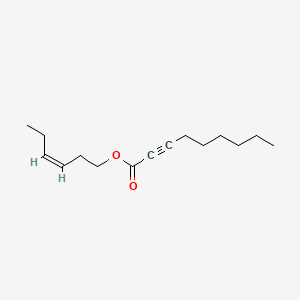

2-Nonynoic Acid cis-3-Hexen-1-yl Ester

Descripción general

Descripción

2-Nonynoic Acid cis-3-Hexen-1-yl Ester is an organic compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . It is also known by other names such as cis-3-Hexenyl 2-nonynoate and (Z)-hex-3-enyl non-2-ynoate . This compound is characterized by its unique structure, which includes a nonynoic acid moiety esterified with a cis-3-hexen-1-yl group.

Métodos De Preparación

The synthesis of 2-Nonynoic Acid cis-3-Hexen-1-yl Ester typically involves the esterification of 2-nonynoic acid with cis-3-hexen-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

2-Nonynoic Acid cis-3-Hexen-1-yl Ester can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

5-Acetyloxindole is an organic compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the diverse applications of 5-Acetyloxindole, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

5-Acetyloxindole, with the molecular formula C_10H_9NO_2, is characterized by its oxindole structure, which is a bicyclic compound containing an indole and a carbonyl group. The presence of the acetyl group at the 5-position enhances its reactivity and biological activity.

Anticancer Activity

5-Acetyloxindole has shown significant potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Acetyloxindole exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to exert protective effects against oxidative stress-induced neuronal death.

Data Table: Neuroprotective Effects of 5-Acetyloxindole

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| A | In vitro neuronal cell line | Reduced oxidative stress markers | |

| B | Animal model of Parkinson's | Improved motor function |

Anti-inflammatory Properties

5-Acetyloxindole has also been recognized for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

Research published in Phytotherapy Research reported that 5-Acetyloxindole significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of 5-Acetyloxindole have been explored against various pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity of 5-Acetyloxindole

Potential in Drug Design

The unique structural features of 5-Acetyloxindole make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity for various biological targets.

Case Study:

A recent study focused on synthesizing new derivatives of 5-Acetyloxindole with improved activity against specific cancer targets, leading to the identification of several promising candidates for further development .

Mecanismo De Acción

The mechanism of action of 2-Nonynoic Acid cis-3-Hexen-1-yl Ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparación Con Compuestos Similares

2-Nonynoic Acid cis-3-Hexen-1-yl Ester can be compared with other similar compounds such as:

2-Nonynoic Acid: This compound shares the nonynoic acid moiety but lacks the esterified hexenyl group, making it less complex and potentially less active in certain applications.

cis-3-Hexen-1-yl Acetate: This ester has a similar hexenyl group but is esterified with acetic acid instead of nonynoic acid, resulting in different chemical and biological properties.

Actividad Biológica

2-Nonynoic Acid cis-3-Hexen-1-yl Ester (CAS No. 68480-29-5) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an ester formed from 2-nonynoic acid and cis-3-hexen-1-ol. Its molecular structure is characterized by a long carbon chain, which contributes to its lipophilicity and potential interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{24}O_{2} |

| Molecular Weight | 212.33 g/mol |

| Boiling Point | 174.2 °C |

| Density | 0.901 g/cm³ |

| Refractive Index | n20D 1.64 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by the American Society for Microbiology demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. This indicates a possible application in managing inflammatory diseases .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study found that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death in microorganisms.

- Cytokine Modulation : The ester influences signaling pathways involved in inflammation, particularly the NF-kB pathway, which regulates the expression of various cytokines.

- Antioxidant Mechanism : The ability to donate electrons helps neutralize reactive oxygen species (ROS), thus preventing cellular damage.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various esters, including this compound, against foodborne pathogens. The results indicated that at concentrations of 0.5% and above, significant inhibition zones were observed for both E. coli and S. aureus.

In Vivo Anti-inflammatory Study

In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Propiedades

IUPAC Name |

hex-3-enyl non-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h6,8H,3-5,7,9-10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPNRGJWKDIKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)OCCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68480-29-5 | |

| Record name | (Z)-hex-3-enyl non-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.